REACTION_SMILES
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[Br:1][c:2]1[c:3]([Cl:9])[n:4][c:5]([Cl:8])[n:6][cH:7]1.[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:17][C:18]([CH3:19])([CH3:20])[O:21][C:22]([NH:23][CH2:24][CH2:25][CH2:26][NH2:27])=[O:28].[CH3:29][C:30]#[N:31]>>[Br:1][c:2]1[c:3]([NH:27][CH2:26][CH2:25][CH2:24][NH:23][C:22]([O:21][C:18]([CH3:17])([CH3:19])[CH3:20])=[O:28])[n:4][c:5]([Cl:8])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncc(Br)c(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NCCCNc1nc(Cl)ncc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |